Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-
Description
Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- is a synthetic benzenesulfonamide derivative characterized by a piperidinyl scaffold modified with a phenylsulfonyl group at the 4-position and an N,N-dimethyl substitution on the benzenesulfonamide core. Its molecular formula is C₂₀H₂₃N₃O₄S₂, with a molecular weight of 457.54 g/mol. The compound features a carbonyl bridge linking the benzenesulfonamide moiety to the piperidinyl ring, while the phenylsulfonyl group introduces steric bulk and electron-withdrawing properties. This structure is designed to optimize interactions with biological targets, such as enzymes or receptors, where sulfonamide groups often act as zinc-binding motifs (e.g., carbonic anhydrases) .
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-21(2)29(26,27)19-10-8-16(9-11-19)20(23)22-14-12-18(13-15-22)28(24,25)17-6-4-3-5-7-17/h3-11,18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVAPKFZQHETTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134986 | |
| Record name | Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448030-30-5 | |
| Record name | Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448030-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzenesulfonamide Core
The benzenesulfonamide backbone is synthesized via sulfonation of benzene derivatives followed by amidation. A widely cited method involves reacting benzenesulfonyl chloride with N,N-dimethylamine in an inert solvent such as dichloromethane or toluene. Catalytic hydrogenation (using Pd/C or Pt/C) at 1–5 bar and 0–50°C ensures complete reduction of intermediates. For example, 2-(3-oxobutyl)benzenesulfonic acid salts are hydrogenated to yield stable sulfonamide precursors.
Key reaction conditions :
Synthesis of the Piperidinyl Carbonyl Moiety
The 4-(phenylsulfonyl)piperidinyl group is constructed via cyclization of aminothiols or cross-coupling reactions . A patent by describes the preparation of piperazine derivatives using 2-(2,4-dimethyl-thiophenol-yl)-halobenzenes under strong bases like KOtBu, avoiding transition-metal catalysts. For the target compound, this method is adapted by introducing a carbonyl group via Schotten-Baumann acylation with benzoyl chloride.
Optimized protocol :
- React 4-(phenylsulfonyl)piperidine with phosgene in chlorobenzene at 70–90°C to form the carbonyl chloride intermediate.
- Couple with N,N-dimethylbenzenesulfonamide using a base (e.g., triethylamine) to form the final carbon–nitrogen bond.
Reaction Mechanisms and Catalytic Strategies
Catalytic Hydrogenation of Sulfonic Acid Salts
The reduction of sulfonic acid salts (e.g., 2-(3-oxobutyl)benzenesulfonic acid sodium salt ) to sulfonamides proceeds via heterogeneous catalysis . Palladium on carbon facilitates hydrogenolysis of the sulfonic acid group, replacing it with an amine. Kinetic studies indicate that water as a solvent enhances proton transfer, achieving yields >85% under ambient pressure.
Acylation and Coupling Reactions
The piperidinyl carbonyl group is introduced through a two-step process:
- Phosgenation : Reacting the piperidine derivative with phosgene (COCl₂) in chlorobenzene forms the reactive acyl chloride.
- Nucleophilic substitution : The acyl chloride reacts with the sulfonamide’s amine group, mediated by dimethylformamide (DMF) as a catalyst.
Critical parameters :
- Molar ratio : 1:1.2 (sulfonamide to acyl chloride)
- Temperature : 70–90°C
- Solvent : Chlorobenzene or toluene
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using ethyl acetate/pentane (1:4) or similar eluents. High-performance liquid chromatography (HPLC) with C18 columns further isolates the target compound (>98% purity).
Spectroscopic Validation
- ¹H NMR (Chloroform-d, 300 MHz): Peaks at δ 7.97–7.91 (aromatic protons), δ 4.83 (s, 2H, NH₂).
- GC-MS : Molecular ion at m/z 366.44 (M⁺), with fragments at m/z 157 (sulfonyl group) and 77 (benzene ring).
Industrial-Scale Production
Large-scale synthesis employs batch reactors with automated temperature and pressure controls. Key advancements include:
- Continuous-flow systems for phosgenation, reducing hazardous intermediate handling.
- Radical bromination using 1,3-dibromo-5,5-dimethylhydantoin under UV light to functionalize the benzenesulfonamide core.
Representative data from pilot studies :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | 99.2% |
| Reaction Time | 16 h |
| Scale | 50 kg/batch |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, each with distinct chemical and physical properties .
Scientific Research Applications
Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the enzyme’s active site, preventing its normal function and leading to reduced tumor growth in cancer cells . The pathways involved include disruption of cellular pH regulation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(4-Phenylpiperidin-1-yl)carbonylbenzenesulfonamide
N-(Piperidin-1-yl)benzenesulfonamide Derivatives
- Example : N-alkyl/aryl variants (e.g., 3a-f in ).
- Key Features : Piperidine directly linked to the sulfonamide nitrogen without a carbonyl bridge.
- Significance : Modifications at the piperidine nitrogen (e.g., trifluoromethyl, chloro) enhance lipophilicity and selectivity for cholinesterase inhibition (IC₅₀ values: 0.8–3.2 μM) .
Dual-Tail Arylsulfone Benzenesulfonamides
- Example : 4-[2-(1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidene)hydrazinyl]benzenesulfonamide (4b).
- Key Features : Dual sulfonyl/hydrazine groups enhance hydrogen-bonding capacity.
- Significance : Exhibits potent hCA IX inhibition (Kᵢ = 4.3 nM), highlighting the role of sulfonyl groups in isoform selectivity .
Piperazinyl Analogues
- Example : 3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide.
- Key Features : Piperazine ring instead of piperidine, introducing an additional nitrogen for hydrogen bonding.
- Significance : Shows moderate anticholinesterase activity (IC₅₀ = 9.7 μM) due to increased basicity .
Research Findings and Implications
- Electronic Effects: The phenylsulfonyl group in the target compound may enhance electron-withdrawing properties, improving binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) compared to non-sulfonylated analogues .
- Metabolic Stability: N,N-dimethyl substitution likely reduces metabolic oxidation, increasing plasma half-life relative to non-alkylated derivatives .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the compound N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-benzenesulfonamide , exploring its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
1. Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics:
- Molecular Weight: 366.44 g/mol
- CAS Number: 1448030-30-5
- Chemical Formula: C18H22N2O3S
2. Synthesis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or amino acids. For N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-benzenesulfonamide, the synthetic pathway involves:
- Formation of the piperidine ring.
- Introduction of the benzenesulfonamide moiety via nucleophilic substitution.
- Dimethylation to achieve the final product.
3.1 Antimicrobial Activity
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit potent antimicrobial properties. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) against E. coli of 6.72 mg/mL and against S. aureus of 6.63 mg/mL . The structure-activity relationship indicates that modifications to the sulfonamide group can enhance antimicrobial efficacy.
3.2 Anti-inflammatory Activity
In vivo studies have shown significant anti-inflammatory effects for several benzenesulfonamide derivatives. For example, compounds tested for carrageenan-induced rat paw edema exhibited inhibition rates of up to 94% at specific doses . The anti-inflammatory activity is likely linked to the ability of these compounds to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis.
3.3 Antioxidant Activity
Antioxidant assays have indicated that certain derivatives possess comparable activity to Vitamin C, with IC50 values around 0.3287 mg/mL . This suggests potential applications in mitigating oxidative stress-related conditions.
4. Structure-Activity Relationships (SAR)
The biological activity of benzenesulfonamide compounds can be significantly influenced by their structural features:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Phenyl Group | Enhanced antimicrobial | Increases lipophilicity |
| Piperidine Ring | Improved bioavailability | Facilitates cellular uptake |
| Dimethylation | Increased potency | Enhances binding affinity |
Case Study: Anticancer Potential
A recent study evaluated a series of benzenesulfonamide derivatives for their anticancer activity against various cancer cell lines. One compound demonstrated significant antiproliferative effects in vitro and in vivo, indicating its potential as a therapeutic agent in cancer treatment . The mechanism involves inhibition of carbonic anhydrase isoforms, which are critical in tumor microenvironment regulation.
Q & A
Q. What are the optimal synthetic routes and conditions for producing high-purity Benzenesulfonamide derivatives?
Methodological Answer: Synthesis of this compound involves multi-step reactions, including:
- Piperidinyl Carbonyl Formation: Use of coupling agents (e.g., trichloroisocyanuric acid) under anhydrous conditions in solvents like acetonitrile .
- Sulfonamide Functionalization: Nucleophilic substitution reactions with benzenesulfonamide derivatives, employing bases like triethylamine to enhance reactivity .
- Purification: Column chromatography or recrystallization to achieve >95% purity.
Q. Example Table: Reaction Optimization Parameters
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| Piperidinyl coupling | Trichloroisocyanuric acid, CH₃CN, 50°C | Anhydrous conditions critical |
| Sulfonamide addition | Triethylamine, DMF, RT | Base selection affects yield |
| Final purification | Silica gel chromatography (EtOAc/hexane) | Solvent polarity impacts purity |
Reference:
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the piperidinyl carbonyl and sulfonamide moieties (e.g., δ ~170 ppm for carbonyl groups) .
- Mass Spectrometry (HRMS): Accurate mass determination to verify molecular formula (e.g., [M+H]⁺ ion for C₂₀H₂₃N₃O₄S₂) .
- HPLC-PDA: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. Example Table: Key Spectral Signatures
| Functional Group | NMR Shift (δ, ppm) | MS Fragmentation Pattern |
|---|---|---|
| Piperidinyl carbonyl | 168–172 (¹³C) | m/z 345 [M-CO]⁺ |
| Sulfonamide (-SO₂NH-) | 3.1–3.5 (¹H) | m/z 123 [Ph-SO₂]⁺ |
Q. How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C in inert atmospheres) .
- pH Sensitivity: Stability studies in buffers (pH 3–10) via HPLC monitoring over 72 hours; degradation observed at pH <4 due to sulfonamide hydrolysis .
- Light Sensitivity: UV-accelerated degradation tests show photolysis in >300 nm light, necessitating amber vial storage .
Reference:
Advanced Research Questions
Q. How can contradictions in reported metabolic pathways across species be resolved?
Methodological Answer:
- Cross-Species Hepatocyte Assays: Compare metabolite profiles (e.g., hydroxylation vs. glucuronidation) in rat, mouse, and human hepatocytes using LC-MS/MS .
- Isotopic Labeling: Use ¹⁴C-labeled compound to trace metabolic intermediates and confirm species-specific pathways .
- Enzyme Knockdown Models: siRNA silencing of CYP450 isoforms (e.g., CYP3A4) to identify key enzymes responsible for metabolic discrepancies .
Q. Example Table: Species-Specific Metabolites
| Species | Major Metabolites | Detection Method |
|---|---|---|
| Rat | 4-[(Phenylsulfonyl)amino]butanoic acid | LC-MS/MS, HRMS |
| Mouse | Phenylsulfonyl glycine | NMR, enzymatic assays |
Reference:
Q. What experimental strategies elucidate the compound’s interaction with enzymatic targets?
Methodological Answer:
- Kinetic Binding Studies: Surface plasmon resonance (SPR) to measure binding affinity (Kd) for targets like carbonic anhydrase .
- Molecular Docking: Use X-ray crystallography or cryo-EM structures (e.g., PDB ID: 1XPZ) to model sulfonamide-enzyme interactions .
- Activity-Based Probes: Fluorogenic substrates to monitor inhibition kinetics (e.g., fluorescence quenching upon target binding) .
Q. Example Table: Enzyme Interaction Parameters
| Target Enzyme | Kd (nM) | Key Binding Residues |
|---|---|---|
| Carbonic anhydrase II | 12.5 | Thr199, Glu106, Zn²⁺ |
| CYP3A4 | 450 | Heme iron, Phe304 |
Reference:
Q. How does the reactivity of this compound compare to structurally related benzenesulfonamides?
Methodological Answer:
- Substituent Effects: Compare reaction rates for nucleophilic substitution (e.g., with amines) using Hammett σ values; electron-withdrawing groups enhance sulfonamide reactivity .
- Oxidative Stability: Cyclic voltammetry to measure oxidation potentials; trifluoromethyl groups reduce susceptibility to oxidation vs. methyl derivatives .
- Biological Activity: SAR studies on analogs (e.g., 4-fluoro vs. 4-methoxy substituents) using enzyme inhibition assays .
Q. Example Table: Comparative Reactivity
| Derivative | Oxidation Potential (V) | Substitution Rate (k, s⁻¹) |
|---|---|---|
| N,N-Dimethyl (target) | 1.45 | 0.12 |
| 4-Trifluoromethyl | 1.62 | 0.08 |
| 4-Methoxy | 1.28 | 0.21 |
Reference:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
